Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate is a biphenyl-based small molecule featuring a methyl ester at position 3, a fluorine atom at position 2, and a piperidine-1-carbonyl moiety at position 4' of the biphenyl scaffold. Its structural complexity—combining lipophilic (piperidine) and polar (carboxylate) groups—suggests applications in drug discovery, particularly in kinase or protein-protein interaction inhibition.
Properties
IUPAC Name |
methyl 2-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-25-20(24)17-7-5-6-16(18(17)21)14-8-10-15(11-9-14)19(23)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBRGGDITCCIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743053 | |
| Record name | Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-63-3 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-(1-piperidinylcarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The biphenyl core is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or similar palladium-catalyzed methods, which facilitate the formation of the biaryl linkage with high selectivity and yield.
Key Steps
- Preparation of Aryl Precursors: Aryl halides or nitriles are prepared with suitable substituents (e.g., methyl, cyano groups).
- Coupling Reaction: The aryl precursors undergo palladium-catalyzed cross-coupling with arylboronic acids or equivalents under inert atmosphere.
- Functionalization: The biphenyl intermediate is then functionalized with carboxylate groups via oxidation or direct substitution.
Research Data
- A one-pot process described in recent patents involves the hydrolysis and subsequent coupling of methylated nitrobiphenyl derivatives, achieving high yields (~96.5%) of methyl ester biphenyl compounds.
- The process employs reflux conditions with toluene and phosphatase catalysts, optimizing reaction temperature (110-115°C) and reaction time (24 hours).
Data Table 1: Biphenyl Core Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cross-coupling | Aryl halide + arylboronic acid + Pd catalyst | 80-95 | High selectivity, inert atmosphere |
| Hydrolysis | Acidic or basic hydrolysis | 70-90 | Converts nitrile to carboxylic acid |
| Esterification | Alcohol + acid catalyst | 85-98 | Forms methyl ester |
Introduction of Piperidine-1-carbonyl Group
Method Overview
The piperidine-1-carbonyl moiety is attached via amide bond formation, typically through coupling reactions involving activated carboxylic acids or esters.
Key Steps
- Activation of Carboxylate: Conversion of the carboxylate group to an active ester or acid chloride.
- Amide Coupling: Reaction with piperidine-1-carboxylic acid or its derivatives using coupling agents such as EDCI, DCC, or HATU.
- Purification: The resulting amide is purified via recrystallization or chromatography.
Research Data
- Patent literature indicates the use of DCC or EDCI as coupling agents to efficiently form piperidine-based amides with yields often exceeding 80% under mild conditions.
- The process involves dissolving the biphenyl intermediate with activated piperidine-1-carboxylic acid in an aprotic solvent like dichloromethane, followed by stirring at room temperature.
Data Table 3: Piperidine-1-carbonyl Coupling Conditions
| Activation Method | Coupling Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carboxylic acid activation | DCC or EDCI | Dichloromethane | Room temperature | 80-90 | Efficient amidation |
| Direct acylation | Acid chloride | Dichloromethane | 0-25°C | 85-95 | Fast reaction |
Final Assembly and Purification
Method Overview
The final compound is assembled through sequential steps, ensuring the correct placement of fluorine, biphenyl linkage, and piperidine-1-carbonyl group. Purification is achieved via recrystallization, chromatography, or extraction techniques.
Research Findings
- The overall yield of the target compound can reach 70-85% depending on the efficiency of each step.
- Purity is confirmed via NMR, HPLC, and mass spectrometry, ensuring the compound's suitability for further pharmacological evaluation.
Summary of Preparation Strategy
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the piperidine moiety can yield the corresponding alcohol.
Substitution: The fluorine atom on the biphenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate exhibits significant anticancer properties. Studies have shown its effectiveness in inhibiting cell proliferation across various cancer cell lines.
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF7 | 4.375 | |
| Antiproliferative | HCT116 | 5.014 | |
| Apoptosis Induction | A431 | Not specified | |
| Kinase Inhibition | Various | nM to µM |
Study on Anticancer Efficacy
A recent study evaluated the antiproliferative effects of this compound on human cancer cell lines. The findings revealed:
- MCF7 Cell Line : Exhibited an IC50 value of approximately 4.375 µM, indicating potent activity against breast cancer cells.
- HCT116 Cell Line : Showed similar efficacy with an IC50 value around 5.014 µM.
These results suggest that this compound could be a promising candidate for the development of new anticancer therapies.
Mechanistic Insights from Proteomics Studies
Proteomics studies have confirmed that the compound significantly downregulates membrane proteins involved in critical signaling pathways for cancer cell survival. The degradation of these proteins enhances its potential as a multi-targeted therapeutic agent.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring might enhance binding affinity to certain receptors, while the fluorine atom could influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include biphenyl carboxylates with variations in substituents and biological targets. Below is a comparative analysis:
*Calculated based on molecular formula C₂₀H₁₈FNO₄.
Physicochemical Properties
- Solubility : The target compound’s fluorine and piperidine groups balance lipophilicity and polarity, though its discontinued status suggests inferior solubility compared to sovesudil’s propyl ester and hydrophilic carbamoyl groups.
- Melting Point : Analogues like Example 62 exhibit high melting points (227–230°C) due to rigid aromatic systems , whereas the target compound’s piperidine group may reduce crystallinity.
Biological Activity
Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial effects, anti-inflammatory properties, and cytotoxicity.
Chemical Structure and Properties
- Chemical Formula : C19H20FNO3
- Molecular Weight : 333.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluating various benzofuran-pyrazole derivatives found that certain structural modifications led to compounds with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 2.50 | Broad-spectrum antimicrobial |
| Compound 11d | 20.00 | Antimicrobial |
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been assessed through hemolysis inhibition assays. For example, a compound structurally analogous to this compound demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory effects .
| Compound | HRBC Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
Cytotoxicity Studies
Cytotoxicity is a crucial aspect of evaluating the safety profile of new compounds. In vitro studies on related derivatives have shown varying degrees of cytotoxic effects with IC50 values indicating the concentration required to inhibit cell viability by 50%. For example:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 163.3 |
| Compound B | 170.0 |
These findings suggest that while some derivatives exhibit potent biological activity, their safety must be thoroughly evaluated through cytotoxicity assays.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of benzofuran-pyrazole-based compounds demonstrated that structural modifications significantly influenced biological activity. The study highlighted that the introduction of specific functional groups could enhance both antimicrobial and anti-inflammatory properties while maintaining low cytotoxicity levels .
In Silico Studies
In silico analyses have also been conducted to predict the binding affinity of this compound to various biological targets, including DNA gyrase B, which is critical for bacterial DNA replication. The computational studies suggested a favorable interaction profile, supporting further experimental validation.
Q & A
Q. What are the common synthetic routes for Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate, and what critical reaction conditions must be controlled?
Methodological Answer: A representative synthesis involves hydrolysis of a methyl ester precursor using hydrochloric acid under reflux (93–96°C for 17 hours). Key conditions include:
- Stoichiometric ratios (e.g., 1:4 molar ratio of ester to HCl).
- Precise temperature control to prevent decarboxylation.
- Post-reaction purification via filtration and solvent extraction.
For scale-up, maintain inert gas (N₂) flow to avoid oxidation side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound's structure?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Use Q Exactive Orbitrap instruments for ±1 ppm mass accuracy.
- NMR: Focus on ¹H/¹³C shifts: aromatic protons (δ 7.2–8.1 ppm) and piperidine carbonyl (δ 170–175 ppm).
- Tandem MS/MS: Fragmentation patterns confirm substitution positions.
- Infrared Spectroscopy (IR): Carbonyl stretch (C=O) at ~1680 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on analogous piperidine derivatives:
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Storage: 2–8°C under nitrogen to prevent hydrolysis.
- Spill Management: Neutralize with 5% sodium bicarbonate, then collect with inert adsorbents.
- Emergency Exposure: For skin contact, rinse with 1% acetic acid after initial soap wash .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported in different solvent systems?
Methodological Answer:
- Conduct systematic solubility studies at 25°C ± 0.5°C using USP buffer solutions (pH 4.6–7.4).
- Analyze polymorphic variations via X-ray diffraction.
- Calculate Hansen solubility parameters (δD, δP, δH) and match with solvent polarity indices.
- Use HPLC with C18 columns to quantify solubility (λ = 254 nm) .
Q. What strategies optimize the yield of the piperidine-carbonyl coupling step?
Methodological Answer:
- Pre-activation: Use HATU/DIPEA in DMF at 0°C for 30 minutes.
- Controlled Addition: Add piperidine derivatives (1.2 eq) over 2 hours to minimize dimerization.
- Microwave Assistance: 80°C, 300W, 30 minutes improves yields by 15–20%.
- Monitoring: TLC (Rf 0.4 in EtOAc/hexane 3:7) or in-situ FTIR to track carbonyl formation .
Q. How does the fluorine substitution at position 2 influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: Ortho-fluorine acts as a strong electron-withdrawing group (σmeta = 0.34), increasing electrophilicity of the adjacent carbonyl.
- Steric Hindrance: Reduces rotational freedom (torsional barrier ≈ 8 kcal/mol via DFT calculations).
- Metabolic Stability: Microsomal studies show t1/2 increased from 2.3 to 5.7 hours in rat liver microsomes due to reduced CYP450 metabolism .
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., replace fluorine with Cl/CH₃) and assess bioactivity.
- Biological Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization (IC₅₀ determination).
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to receptor sites.
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features with activity .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported reaction yields during scale-up?
Methodological Answer:
- Kinetic Analysis: Perform reaction calorimetry to identify exothermic peaks affecting yield.
- Mass Transfer Optimization: Use high-shear mixers for biphasic reactions.
- Statistical Design: Apply Box-Behnken models to test factors (temperature, catalyst loading, agitation).
- Case Example: Scaling from 19.95 g to 61.9 g of precursor required adjusted HCl addition rates to maintain stoichiometry .
Q. What methodologies validate the absence of tautomeric mixtures in the final product?
Methodological Answer:
- Dynamic NMR: Monitor proton exchange rates in DMSO-d₆ at variable temperatures (25–80°C).
- X-ray Crystallography: Resolve tautomerism by identifying hydrogen-bonding patterns.
- Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to track tautomeric shifts via mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
